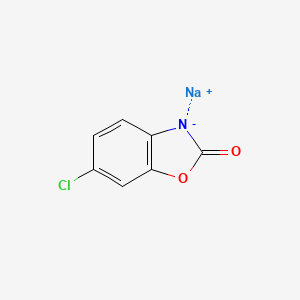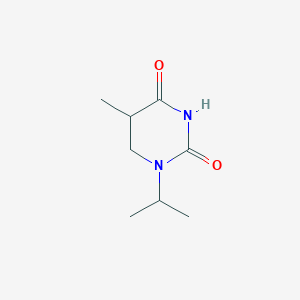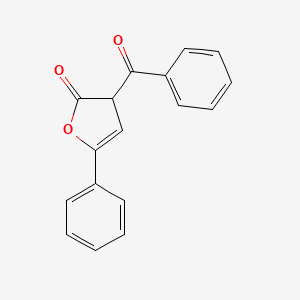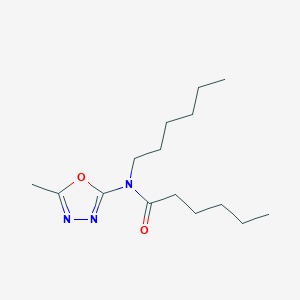
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often involve refluxing the reactants in solvents such as ethanol or acetic acid for several hours .
Industrial Production Methods
Industrial production of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Methyl-1,3-thiazol-2-yl)-2-{[5-((Un)Substituted-Phenyl)1,3,4-oxadiazol-2-yl]amine: Another oxadiazole derivative with similar biological activities.
N-(Hexyl)-N-(5-(3-hydroxynaphthyl-2-yl)-1,3,4-oxadiazol-2-yl)amine: Known for its photostabilizing properties and use in materials science.
Uniqueness
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its hexyl groups enhance its lipophilicity, making it more suitable for certain applications compared to other oxadiazole derivatives .
Propriétés
Numéro CAS |
62347-64-2 |
|---|---|
Formule moléculaire |
C15H27N3O2 |
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
N-hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide |
InChI |
InChI=1S/C15H27N3O2/c1-4-6-8-10-12-18(14(19)11-9-7-5-2)15-17-16-13(3)20-15/h4-12H2,1-3H3 |
Clé InChI |
OXXVHHCMFFHTRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C1=NN=C(O1)C)C(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


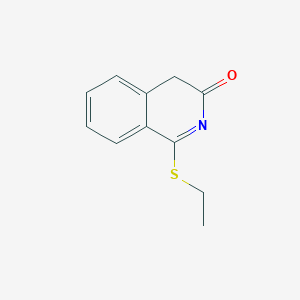
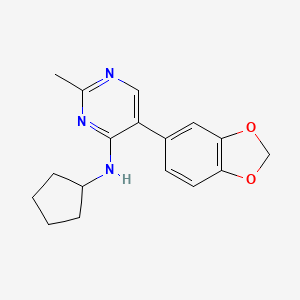
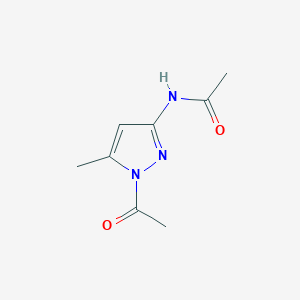
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)
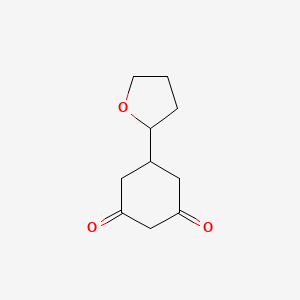
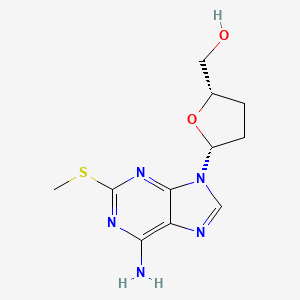
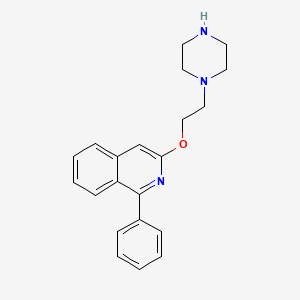

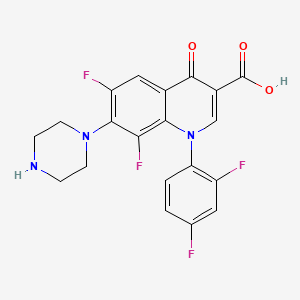
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
